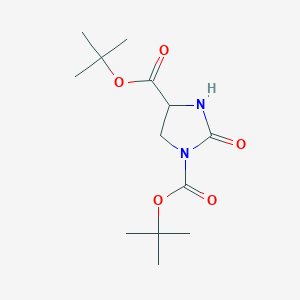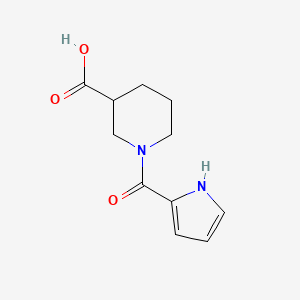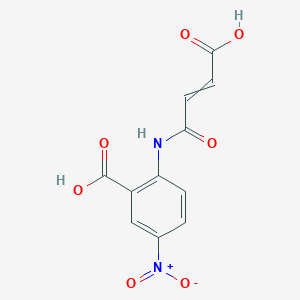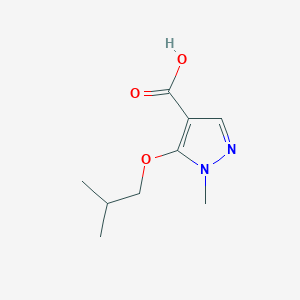
1,4-Di-tert-butyl 2-oxoimidazolidine-1,4-dicarboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,4-Di-tert-butyl 2-oxoimidazolidine-1,4-dicarboxylate is an organic compound with the molecular formula C₁₃H₂₂N₂O₅ and a molecular weight of 286.33 g/mol . It is a derivative of imidazolidine, featuring two tert-butyl groups and a 2-oxo functional group. This compound is typically found in a powder form and is used in various chemical and industrial applications .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-Di-tert-butyl 2-oxoimidazolidine-1,4-dicarboxylate can be achieved through the reaction of imidazolidine derivatives with tert-butyl chloroformate under basic conditions. The reaction typically involves the use of a base such as triethylamine to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include additional purification steps such as recrystallization or chromatography to ensure the final product meets industrial standards .
Analyse Chemischer Reaktionen
Types of Reactions
1,4-Di-tert-butyl 2-oxoimidazolidine-1,4-dicarboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or alcohols can be used under basic conditions.
Major Products Formed
The major products formed from these reactions include various substituted imidazolidine derivatives, which can be further utilized in different chemical applications .
Wissenschaftliche Forschungsanwendungen
1,4-Di-tert-butyl 2-oxoimidazolidine-1,4-dicarboxylate has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials
Wirkmechanismus
The mechanism of action of 1,4-Di-tert-butyl 2-oxoimidazolidine-1,4-dicarboxylate involves its interaction with specific molecular targets, leading to various chemical transformations. The compound’s oxo group plays a crucial role in its reactivity, facilitating nucleophilic attacks and subsequent reactions. The tert-butyl groups provide steric hindrance, influencing the compound’s overall reactivity and stability .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Di-tert-butyl iminodicarboxylate: Similar in structure but with an imino group instead of an oxo group.
1-tert-Butyl 3-Methyl 4-Oxopiperidine-1,3-dicarboxylate: Contains a piperidine ring with similar functional groups.
Uniqueness
1,4-Di-tert-butyl 2-oxoimidazolidine-1,4-dicarboxylate is unique due to its specific combination of functional groups, which imparts distinct chemical properties and reactivity. The presence of both tert-butyl groups and the oxo group makes it a versatile compound in various chemical reactions and applications .
Eigenschaften
CAS-Nummer |
1955518-02-1 |
|---|---|
Molekularformel |
C13H22N2O5 |
Molekulargewicht |
286.32 g/mol |
IUPAC-Name |
ditert-butyl 2-oxoimidazolidine-1,4-dicarboxylate |
InChI |
InChI=1S/C13H22N2O5/c1-12(2,3)19-9(16)8-7-15(10(17)14-8)11(18)20-13(4,5)6/h8H,7H2,1-6H3,(H,14,17) |
InChI-Schlüssel |
IOIRUGCWQKEXPJ-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)OC(=O)C1CN(C(=O)N1)C(=O)OC(C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-Methyl-3-azabicyclo[3.2.1]octane](/img/structure/B11816665.png)


![Propanoic acid, 2,2-dimethyl-, 1,1'-[[(hydroxymethyl)phosphinylidene]bis(oxymethylene)] ester](/img/structure/B11816675.png)

![(2R)-5-[(2-methylpropan-2-yl)oxy]-5-oxo-2-(4,5,6,7-tetrachloro-1,3-dioxoisoindol-2-yl)pentanoic acid](/img/structure/B11816681.png)


![2-Oxa-7-azaspiro[3.5]nonan-3-yl 2,2,2-trifluoroacetate](/img/structure/B11816696.png)



![(2,2,2-trifluoroacetyl) 3,3a,4,5,6,6a-hexahydro-2H-cyclopenta[d][1,2]oxazole-3-carboxylate](/img/structure/B11816724.png)
